![molecular formula C20H26O5 B1610377 Isorosmanol CAS No. 93780-80-4](/img/structure/B1610377.png)
Isorosmanol
Overview
Description
Isorosmanol is an abietane-type diterpene that is derived from the plant source . It has an empirical formula of C20H26O5 and a molecular weight of 346.42 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C20H26O5 . More detailed structural information might be found in specific scientific studies .
Chemical Reactions Analysis
This compound has been found to exhibit antioxidant activity, particularly in the presence of thiol compounds . It’s also known to undergo reactions that lead to the production of orthoquinones .
Physical And Chemical Properties Analysis
This compound is a solid substance . It’s typically stored at temperatures around -20°C . More specific physical and chemical properties may be found in dedicated databases or scientific literature.
Scientific Research Applications
Neuroprotection in Alzheimer’s Disease
Isorosmanol has demonstrated potential as a neuroprotective agent, particularly in the context of Alzheimer's disease. Research has shown that it can protect cells against toxicity induced by beta-amyloid, a major cause of Alzheimer’s disease. This protection extends to preventing synaptic loss and neuronal death. Additionally, this compound has been found to promote the regeneration of damaged synapses, a crucial aspect of Alzheimer's therapy (Park, 2009).
Melanin Biosynthesis Inhibition
Potential in Aging Disorders
This compound has been identified as a compound that inhibits melanin biosynthesis, which may be relevant in aging disorders like hyperpigmentation and cognitive decline. It has shown activity comparable to arbutin, a known skin-lightening agent, and also exhibits significant inhibitory effects on acetylcholine esterase, suggesting a role in enhancing cognitive functions (Sallam et al., 2016).
Antioxidative Properties
Antioxidant Activity in Food Preservation
This compound, along with other diterpenes found in rosemary, has displayed antioxidative properties. These compounds have been effective in preventing oxidation in food products like lard and linoleic acid. In some cases, this compound's antioxidant capacity has surpassed that of synthetic antioxidants, marking its potential for natural food preservation applications (Nakatani & Inatani, 1984).
Mechanism of Action
Target of Action
Isorosmanol primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. As a result, the signal transmission across nerve synapses is enhanced .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels . This can have downstream effects on various physiological processes, including muscle contraction, heart rate, and memory .
Pharmacokinetics
Given its lipophilic nature, it is likely to be well-absorbed and distributed throughout the body .
Result of Action
This compound’s inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . This can have various effects at the molecular and cellular levels, including improved memory and cognitive function . Additionally, this compound has been found to have neuroprotective effects, protecting PC12 cells against Aβ-induced toxicity . It also promotes the generation of neurites, a process that is enhanced by co-treatment with nerve growth factor (NGF) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its absorption and distribution . Additionally, factors such as temperature and light exposure can affect the stability of this compound .
Safety and Hazards
properties
IUPAC Name |
(1R,8R,9R,10S)-3,4,9-trihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-17,21-23H,5-7H2,1-4H3/t15-,16+,17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVPWKDITRJELA-CLWJZODNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601318169 | |
Record name | Isorosmanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93780-80-4 | |
Record name | Isorosmanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93780-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isorosmanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93780-80-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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